An In-depth Technical Guide to the Chemical Properties and Structure of 2-Fluorostyrene
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorostyrene is a fluorinated derivative of styrene, a key monomer in the polymer industry. The introduction of a fluorine atom onto the phenyl ring at the ortho position significantly influences the electronic properties and reactivity of the vinyl group, making 2-fluorostyrene a valuable building block in organic synthesis and materials science.[1] Its applications include the synthesis of specialty polymers with enhanced thermal stability and chemical resistance, as well as its use as an intermediate in the preparation of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-fluorostyrene.
Chemical and Physical Properties
2-Fluorostyrene is a colorless liquid with a characteristic aromatic odor.[1] It is sparingly soluble in water but miscible with many organic solvents.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇F | [3] |
| Molecular Weight | 122.14 g/mol | [3] |
| CAS Number | 394-46-7 | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 29-30 °C at 4 mmHg | [3][5] |
| Density | 1.025 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.52 | [3][5] |
| Flash Point | 35 °C (95 °F) | [3] |
| InChI | 1S/C8H7F/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | [3] |
| SMILES | C=CC1=CC=CC=C1F | [6] |
Molecular Structure
The structure of 2-fluorostyrene consists of a vinyl group attached to a benzene (B151609) ring, with a fluorine atom substituted at the ortho-position (carbon 2). The presence of the fluorine atom influences the electron density distribution within the aromatic ring and the vinyl substituent.
Logical Relationship: Key Structural Features
Caption: Key structural components of the 2-Fluorostyrene molecule.
Synthesis of 2-Fluorostyrene
A common and effective method for the synthesis of 2-fluorostyrene is the Wittig reaction, which involves the reaction of 2-fluorobenzaldehyde (B47322) with a phosphorus ylide.[7][8]
Experimental Workflow: Wittig Synthesis of 2-Fluorostyrene
Caption: Workflow for the synthesis of 2-Fluorostyrene via the Wittig reaction.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol is adapted from procedures for similar substituted styrenes.[7][8]
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2-Fluorobenzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe to suspend the salt.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change to deep yellow or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve 2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure 2-fluorostyrene.
-
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-fluorostyrene.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-fluorostyrene exhibits characteristic signals for the vinyl protons and the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.0 | m | 4H | Aromatic protons |
| ~6.8 | dd | 1H | Vinylic proton (CH=CH₂) |
| ~5.7 | d | 1H | Vinylic proton (trans to phenyl) |
| ~5.3 | d | 1H | Vinylic proton (cis to phenyl) |
Note: The exact chemical shifts and coupling constants can be found in spectral databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d) | C-F |
| ~135 (d) | C-CH=CH₂ |
| ~130 (d) | CH (aromatic) |
| ~128 (d) | CH (aromatic) |
| ~124 (d) | CH (aromatic) |
| ~116 (d) | CH (aromatic) |
| ~131 | =CH₂ |
| ~117 | =CH- |
Note: The carbon attached to fluorine shows a characteristic doublet due to C-F coupling. The exact chemical shifts can be found in spectral databases.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum of 2-fluorostyrene shows characteristic absorption bands for the aromatic ring, the vinyl group, and the C-F bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | =C-H stretch (aromatic and vinyl) |
| 1630 | Medium | C=C stretch (vinyl) |
| 1580, 1490, 1450 | Medium-Strong | C=C stretch (aromatic) |
| 1230 | Strong | C-F stretch |
| 990, 910 | Strong | =C-H bend (vinyl out-of-plane) |
| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Note: The exact peak positions and intensities can be found in spectral databases such as the NIST Chemistry WebBook and PubChem.[6][11]
Mass Spectrometry
The mass spectrum of 2-fluorostyrene shows a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 122 | High | [M]⁺ (Molecular ion) |
| 121 | Moderate | [M-H]⁺ |
| 109 | Moderate | [M-CH₂]⁺ |
| 96 | Moderate | [M-C₂H₂]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and data from similar compounds. The exact relative intensities can be found in spectral databases like the NIST Mass Spec Data Center.[1][6]
Conclusion
2-Fluorostyrene is a versatile monomer and synthetic intermediate with unique chemical and physical properties conferred by the ortho-fluoro substitution. This guide has provided a detailed overview of its structure, properties, and a representative synthetic protocol. The tabulated spectroscopic data serves as a valuable resource for its identification and characterization in research and development settings. The provided workflows and diagrams offer a clear visual representation of the key concepts discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. 2-Fluorostyrene 4-tert-butylcatechol inhibitor, 98 394-46-7 [sigmaaldrich.com]
- 4. 2-Fluorostyrene, 98%, stab. with 0.1% 4-tert-butylcatechol 100 g | Request for Quote [thermofisher.com]
- 5. 2-Fluorostyrene | 394-46-7 [chemicalbook.com]
- 6. o-Fluorostyrene | C8H7F | CID 123056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
